4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
Description
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is a chemical compound with the molecular formula C21H12BrNO3 and a molecular weight of 406.229 g/mol This compound is characterized by the presence of a bromine atom, a benzamide group, and an anthracene moiety with two keto groups
Properties
IUPAC Name |
4-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOTJYVZTYREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide typically involves the reaction of 4-bromoaniline with 9,10-anthraquinone-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Scientific Research Applications
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can be compared with similar compounds such as:
1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: This compound has similar structural features but differs in its functional groups and applications.
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide: This compound has an ethoxy group instead of a bromine atom, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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